molecular formula C26H29N3O5 B12174425 N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B12174425
M. Wt: 463.5 g/mol
InChI Key: PIGROARWBXEHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex heterocyclic molecule featuring an isoindoloquinazolin core. This core is substituted with methoxy groups at positions 9 and 10 and ketone functionalities at positions 5 and 11. The compound is further functionalized with an acetamide side chain linked to a cycloheptyl group.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C26H29N3O5/c1-33-20-14-13-18-22(23(20)34-2)26(32)29-19-12-8-7-11-17(19)25(31)28(24(18)29)15-21(30)27-16-9-5-3-4-6-10-16/h7-8,11-14,16,24H,3-6,9-10,15H2,1-2H3,(H,27,30)

InChI Key

PIGROARWBXEHSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5CCCCCC5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multiple steps:

    Formation of the Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindoloquinazoline core.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the dimethoxy groups at the desired positions on the aromatic ring.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide. In vitro assays have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) at concentrations that are significantly lower than those required for traditional chemotherapeutics .

Cell Line IC50 (µM) Compound
A54910Compound A
HT-2915Compound B
U87MG12Compound C

Bronchodilatory Effects

The compound's structural analogs have been evaluated for their bronchodilatory activity. Some derivatives have shown to be five to ten times more effective than theophylline without central nervous system side effects. This makes them promising candidates for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 1: Anticancer Activity

In a study published by El-Naggar et al., various quinazolinone derivatives were tested for their cytotoxicity against several cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their anticancer properties. The study concluded that targeting specific molecular pathways could lead to the development of effective anticancer agents based on this compound's framework .

Case Study 2: Respiratory Health

Another research article documented the evaluation of bronchodilatory effects in animal models treated with derivatives of this compound. The findings suggested a marked improvement in airway resistance and lung function metrics compared to controls treated with conventional bronchodilators .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]acetamide

  • Core Structure : Identical isoindoloquinazolin backbone with 9,10-dimethoxy and 5,11-dioxo groups.
  • Substituent Variation : The acetamide side chain is linked to a 1,3-benzodioxole group instead of cycloheptyl.
  • Hypothesized Impact: The benzodioxole moiety may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets but could reduce metabolic stability due to susceptibility to oxidative cleavage .

2-[9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

  • Core Structure : Same isoindoloquinazolin scaffold.
  • Substituent Variation : The acetamide is attached to a 1-methylpyrazole group.
  • The methyl group may increase lipophilicity compared to benzodioxol derivatives, balancing membrane permeability and solubility .

N-(5-Amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

  • Core Structure : Anthracene-based instead of isoindoloquinazolin, with a 9,10-dioxoanthracene system.
  • Substituent Variation: Amino group at position 5 and acetamide at position 1.
  • Hypothesized Impact :
    • The planar anthracene core may intercalate into DNA or bind to topoisomerases, differing from the isoindoloquinazolin’s putative kinase-targeting mechanism .

N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a)

  • Core Structure : Thiazole ring with dihydrobenzo[b][1,4]dioxine and cyclopentylamine substituents.
  • Key Difference : Lacks the isoindoloquinazolin core but retains the acetamide group.
  • Reported Activity : Demonstrated as a CDK9 inhibitor, highlighting the role of the thiazole and dioxine groups in kinase selectivity .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da)* Hypothesized Target/Activity
Target Compound Isoindoloquinazolin Cycloheptyl acetamide ~520 (estimated) Kinase/DNA interaction
N-(1,3-Benzodioxol-5-yl)-2-[...]acetamide Isoindoloquinazolin 1,3-Benzodioxol acetamide ~550 (estimated) Kinase inhibition
2-[...]-N-(1-methyl-1H-pyrazol-4-yl)acetamide Isoindoloquinazolin 1-Methylpyrazole acetamide ~510 (estimated) Solubility-enhanced kinase inhibitor
N-(5-Amino-9,10-dioxoanthracen-1-yl)acetamide Anthracene Amino, acetamide ~350 (estimated) DNA intercalation/topoisomerase
N-(2-(Cyclopentylamino)-5-(dihydrodioxine-carbonyl)thiazol-4-yl)acetamide (17a) Thiazole Cyclopentylamine, dihydrodioxine ~460 (reported) CDK9 inhibition

*Molecular weights are estimates based on structural formulas; exact values require experimental validation.

Key Research Findings and Implications

Isoindoloquinazolin Core : The shared core in the target compound and its analogs () suggests a conserved mechanism, possibly targeting ATP-binding pockets in kinases due to the planar, aromatic structure .

Substituent Effects :

  • Cycloheptyl vs. Benzodioxol/Pyrazole : The cycloheptyl group in the target compound may improve lipid solubility and blood-brain barrier penetration compared to polar benzodioxol or pyrazole groups.
  • Anthracene vs. Isoindoloquinazolin : The anthracene-based analog () likely diverges in mechanism, emphasizing the importance of core structure in target selection .

Activity Gaps : While the CDK9 inhibitor () has confirmed kinase activity, isoindoloquinazolin derivatives require empirical validation to confirm hypothesized targets .

Biological Activity

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that belongs to the isoindoloquinazoline class. Its unique structure includes a cycloheptyl group and dimethoxy functionalities, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula: C26H29N3O5
  • Molecular Weight: 463.5 g/mol
  • CAS Number: 1630867-00-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity:
    • Quinazoline derivatives are known for their cytotoxic effects against multiple cancer types. In vitro studies have shown that certain derivatives inhibit the growth of cancer cell lines by interfering with key pathways involved in tumor proliferation.
    • For instance, a study demonstrated that quinazoline derivatives exhibited significant inhibition of COX-2 and LDHA enzymes, which are implicated in cancer progression. The most active compounds showed IC50 values below 100 µg/mL against colorectal cancer cell lines HCT-116 and LoVo .
  • Antimicrobial Properties:
    • The compound's structure suggests potential antimicrobial activity. Similar isoindoloquinazoline derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Anti-inflammatory Effects:
    • Inhibition of COX enzymes is a common mechanism for anti-inflammatory activity. Research indicates that compounds with similar structures can reduce inflammation markers in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCOX-2 and LDHA inhibition; cytotoxicity in cancer cells ,
AntimicrobialDisruption of cell wall integrity ,
Anti-inflammatoryInhibition of COX enzymes ,

Detailed Findings

  • Cytotoxicity Testing:
    • In vitro testing on HCT-116 and LoVo cells revealed that N-cycloheptyl derivatives exhibited varying degrees of cytotoxicity. Compounds were assessed for their ability to inhibit cell proliferation significantly.
    • The most potent inhibitors had IC50 values ranging from 50 µg/mL to 100 µg/mL, indicating strong potential for therapeutic applications in oncology .
  • Molecular Docking Studies:
    • Molecular docking analyses have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression (e.g., EGFR). Such studies support the hypothesis that structural modifications can enhance biological activity .
  • In Vivo Studies:
    • Animal models have been utilized to assess the anti-inflammatory effects of related quinazoline compounds. These studies demonstrate significant reductions in inflammatory markers following treatment with these derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.